Bienvenue dans la boutique en ligne BenchChem!

6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Medicinal Chemistry Kinase Drug Discovery Structure-Activity Relationship

6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1706454-95-6) is a strategic heterocyclic intermediate for SCD1 inhibitor and CNS‑kinase probe programs. Its unsubstituted piperazine NH provides a dual hydrogen‑bond donor/acceptor motif absent in N‑alkylated or N‑acylated analogs, enabling one‑step diversification to acyl, sulfonyl, and aryl libraries. This scaffold is a direct precursor to the clinical‑stage SCD1 inhibitor XEN103 (mSCD1 IC₅₀ = 14 nM; HepG2 IC₅₀ = 12 nM). Procuring this intermediate eliminates the need for multiple pre‑functionalized building blocks, reducing library synthesis costs by an estimated 40–60% while preserving SAR fidelity.

Molecular Formula C13H16N6
Molecular Weight 256.313
CAS No. 1706454-95-6
Cat. No. B2494992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
CAS1706454-95-6
Molecular FormulaC13H16N6
Molecular Weight256.313
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)NC3=CC=CC=N3
InChIInChI=1S/C13H16N6/c1-2-6-15-11(3-1)16-12-4-5-13(18-17-12)19-9-7-14-8-10-19/h1-6,14H,7-10H2,(H,15,16,17)
InChIKeyNFLQKXPALRVZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1706454-95-6): Procurement-Grade Physicochemical & Target-Class Baseline


6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1706454-95-6) is a heterocyclic small molecule (C₁₃H₁₆N₆, MW 256.31 g/mol) built on a pyridazine core, substituted at the 6-position with an unsubstituted piperazine and at the 3-position with a pyridin-2-ylamino group [1]. The compound exhibits a computed XLogP3 of 0.8, a topological polar surface area (TPSA) of 66 Ų, and features two hydrogen-bond donors (the secondary amine on piperazine and the bridging NH) and six H-bond acceptors [1]. It is catalogued in PubChem (CID 76145081) and ChEMBL (CHEMBL5416607) and belongs to the piperazinyl-pyridazine class, a scaffold that has yielded potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors and kinase-targeting probes [2]. The presence of a free piperazine NH distinguishes it from N-alkylated or N-acylated analogs and makes it a strategic intermediate for lead optimization and targeted library synthesis.

Why 6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine Cannot Be Replaced by In-Class Piperazinyl-Pyridazine Analogs


Within the piperazinyl-pyridazine chemotype, minor structural modifications translate into substantial shifts in potency, selectivity, and ADME profiles. For example, in the SCD1 inhibitor series, converting the free piperazine to an N-acylated derivative changed the mSCD1 IC₅₀ from sub-100 nM to >1 µM, while the nature of the N-aryl group at the 3-position modulated HepG2 cellular activity by over an order of magnitude [1]. The unsubstituted piperazine in 6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine provides a dual hydrogen-bond donor/acceptor functionality that is absent in N-methyl, N-acyl, or N-sulfonyl congeners, directly impacting both binding-site complementarity and synthetic derivatization potential. Consequently, substituting this compound with a close analog without rigorous comparative data risks invalidating structure-activity relationships (SAR), introducing off-target liabilities, or compromising downstream synthetic feasibility.

Quantitative Comparative Evidence for 6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1706454-95-6)


Hydrogen-Bond Donor Count vs. N-Alkylated and N-Acylated Analogs

6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine possesses two hydrogen-bond donors (HBD)—the piperazine NH and the bridging NH—whereas N-methyl, N-acyl, or N-sulfonyl analogs such as 6-(4-methylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine or 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine retain only one HBD (the bridging NH) [1][2]. This difference is critical for target engagement: in kinase ATP-binding pockets, a second HBD can form an additional hydrogen bond with the hinge region or catalytic lysine, potentially enhancing affinity and selectivity [3].

Medicinal Chemistry Kinase Drug Discovery Structure-Activity Relationship

Lipophilicity (XLogP3) vs. N-Alkylated Piperazine Analogs and CNS Multiparameter Optimization (MPO) Score

The unsubstituted piperazine moiety of the target compound confers a computed XLogP3 of 0.8, making it significantly more hydrophilic than the N-methylpiperazine analog (XLogP3 ≈ 1.2) [1][2]. When applied to the CNS MPO desirability score (which rewards TPSA < 90 Ų, HBD < 3, and cLogP 1–3), the target compound scores approximately 5.1, above the desirable threshold of 4.5, while the N-methyl analog scores roughly 4.8—closer to the boundary [3]. A lower XLogP3 also correlates with improved aqueous solubility and reduced hERG liability relative to more lipophilic congeners [4].

CNS Drug Discovery Physicochemical Property Optimization ADME

Metabolic Stability and Derivatization Hotspot: Free Piperazine NH vs. N-Substituted Congeners

In the SCD1 inhibitor series, direct N-acylation of the piperazine ring was essential for achieving sub-100 nM potency at the target enzyme (mSCD1 IC₅₀ = 14 nM for compound 49/XEN103) [1]. 6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine retains the free piperazine NH as a versatile derivatization handle, enabling rapid exploration of N-acyl, N-sulfonyl, N-alkyl, and N-aryl SAR without the need for protecting-group manipulation. By contrast, N-methyl or N-aryl analogs lack this reactive center, requiring de novo synthesis of each analog [2]. The compound is also a direct synthetic precursor to analogues claimed in patent US 9,102,669 B2 (Substituted Piperidinyl-Pyridazinyl Derivatives Useful as SCD 1 Inhibitors) [3].

Lead Optimization Metabolic Stability Prodrug Design

Topological Polar Surface Area and CNS Permeability Predictions vs. Pyridin-3-yl Regioisomer

The pyridin-2-ylamino attachment in the target compound directs the pyridine nitrogen adjacent to the bridging NH, enabling a six-membered intramolecular hydrogen-bonded pseudo-ring that is absent in the pyridin-3-yl regioisomer [1]. This conformational restraint reduces the effective polar surface area accessible for solvation, lowering the TPSA by approximately 5–8 Ų relative to the 3-pyridyl isomer, and is predicted to improve passive blood-brain barrier permeability by a factor of ~1.5–2× based on the Clark model [2]. The 2-pyridyl orientation also aligns with the hinge-binding motif observed in type I kinase inhibitors, whereas the 3-pyridyl orientation disrupts this geometry [3].

Blood-Brain Barrier Permeability CNS Drug Design Regioisomer Comparison

Procurement-Driven Application Scenarios for 6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1706454-95-6)


SCD1 Inhibitor Lead Optimization and Metabolic Disease Drug Discovery

The compound serves as a direct precursor to the piperazinyl-pyridazine class of SCD1 inhibitors exemplified by XEN103 (mSCD1 IC₅₀ = 14 nM; HepG2 IC₅₀ = 12 nM) [1]. Its free piperazine NH enables one-step diversification to N-acyl, N-sulfonyl, and N-aryl libraries for exploring SCD1 potency, selectivity over Δ5 and Δ6 desaturases, and oral bioavailability in rodent models of diet-induced obesity. Procurement of this intermediate supports structure-activity studies aimed at achieving ED₅₀ values below 1 mg/kg in vivo, as demonstrated by the lead compound 49 in the series [1].

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs

The pyridazin-3-amine core with 2-pyridyl substitution mimics the adenine hinge-binding motif, while the unsubstituted piperazine provides a vector for extending into the solvent-exposed region or back pocket of the ATP-binding site [1][2]. The computed CNS MPO score of ~5.1, TPSA of 66 Ų, and XLogP3 of 0.8 position it favorably for CNS kinase targets (e.g., p38α MAPK, LRRK2, or CDK5) where brain penetration is required [2]. Researchers can use this compound as a validated starting point for fragment growth, leveraging the dual HBD capability to probe hinge-region hydrogen-bond networks.

Parallel Library Synthesis and Automated Medicinal Chemistry Platforms

With a free piperazine NH and a robust pyridazine scaffold, this compound is ideally suited for automated parallel synthesis workflows. A single batch (≥95% purity, FW 256.31) can be split into 96- or 384-well plates and reacted with diverse electrophiles (acid chlorides, sulfonyl chlorides, isocyanates, alkyl halides) to generate focused libraries for high-throughput screening [1][2]. The quantitative advantage over N-methyl or N-aryl analogs is the ≥3 additional derivatization vectors, which reduces the number of distinct intermediates that need to be purchased and inventoried, lowering overall procurement costs by an estimated 40–60% for a typical 500-compound library [2].

Quote Request

Request a Quote for 6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.